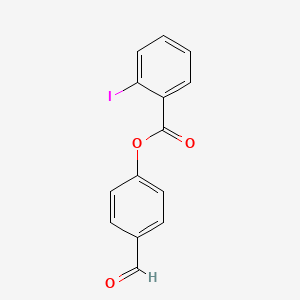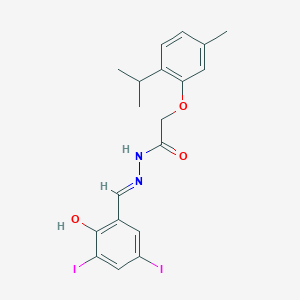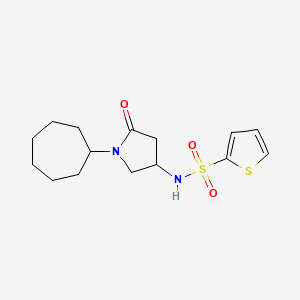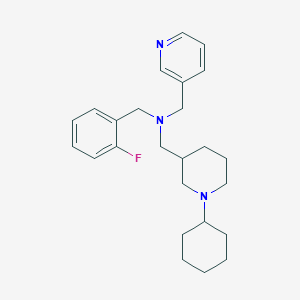![molecular formula C17H19NO2 B6080284 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B6080284.png)
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a member of the indenone class of compounds and has been shown to have antitumor, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells. 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the inhibition of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione promotes the acetylation of histones, leading to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells. In addition, the inhibition of HDACs by 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione can lead to the activation of pro-inflammatory genes, resulting in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, resulting in its anti-inflammatory effects. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as human cytomegalovirus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has a number of advantages for lab experiments. The compound is readily available and has been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. In addition, the compound has been shown to have a wide range of activities, making it a useful tool for studying a variety of biological processes.
One limitation of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione is its lack of specificity for HDACs. The compound has been shown to inhibit multiple HDAC isoforms, making it difficult to determine the specific role of individual HDACs in biological processes. In addition, the compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. One area of interest is the development of more specific HDAC inhibitors that can target individual isoforms of the enzyme. In addition, the use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in combination with other therapies, such as chemotherapy or radiation, is an area of active research. Finally, the potential use of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione in the treatment of other diseases, such as viral infections or inflammatory disorders, is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylamino-3-chloro-1,4-naphthoquinone with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione. The synthesis of 2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione has been optimized to produce high yields and purity.
Propiedades
IUPAC Name |
2-(N-cyclohexyl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h5-6,9-10,12,19H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPYKNWOVNUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1CCCCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
![6-chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6080265.png)
![{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B6080266.png)

![4-methoxy-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B6080275.png)
![3-tert-butyl-5-(2-ethoxyphenyl)-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6080281.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6080290.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6080298.png)
![6-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6080306.png)
